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Compound Name: (4-Butyrylphenyl)boronic acid

Cat. No.: B1289918 Get Quote

An In-Depth Technical Guide to (4-Butyrylphenyl)boronic Acid: Properties, Synthesis, and

Applications in Modern Chemistry

Introduction: A Versatile Bifunctional Building Block
(4-Butyrylphenyl)boronic acid, also known as (4-butanoylphenyl)boronic acid, is a

specialized organic compound that serves as a valuable building block for researchers in

synthetic chemistry, materials science, and particularly, drug discovery. Its unique structure

incorporates two highly versatile functional groups on a phenyl scaffold: a boronic acid and a

butyryl ketone.

The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling

reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-

carbon bond formation.[1] The ketone group, on the other hand, provides a reactive handle for

a wide array of subsequent chemical transformations, such as reduction, olefination, or

reductive amination. This bifunctionality allows for the strategic, stepwise construction of

complex molecular architectures, making it an indispensable tool for medicinal chemists aiming

to develop novel therapeutics.

This guide provides a comprehensive technical overview of the physicochemical properties,

synthesis, reactivity, and experimental handling of (4-Butyrylphenyl)boronic acid, grounded

in established chemical principles and data from closely related analogues.
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Core Physicochemical and Structural Properties
While (4-Butyrylphenyl)boronic acid is a specific and less common derivative, its properties

can be reliably inferred from its structure and comparison to well-characterized analogues like

4-acetylphenylboronic acid. The presence of the electron-withdrawing butyryl group in the para

position significantly influences the electronic character of the boronic acid.

Table 1: Key Physicochemical Properties of (4-Butyrylphenyl)boronic acid

Property Value Source / Method

CAS Number 186498-24-8 [2]

Molecular Formula C₁₀H₁₃BO₃ Calculated

Molecular Weight 192.02 g/mol Calculated

Appearance
White to off-white or light

yellow solid
Typical for arylboronic acids[3]

Solubility

Soluble in polar organic

solvents (e.g., Methanol,

DMSO, THF, Acetone). Low

solubility in water and nonpolar

hydrocarbons.

General property of arylboronic

acids[4][5]

pKa ~8.5 - 8.8 (Estimated)

Arylboronic acids typically

have a pKa around 9. The

electron-withdrawing acyl

group lowers the pKa relative

to phenylboronic acid.[6]

Structurally, the molecule features an sp²-hybridized boron atom, rendering it a weak Lewis

acid.[1] This Lewis acidity is fundamental to its reactivity, particularly in the transmetalation step

of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the para-butyryl group

increases the Lewis acidity of the boron center compared to alkyl-substituted phenylboronic

acids.

Synthesis and Mechanistic Rationale
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The most common and reliable method for synthesizing arylboronic acids involves the reaction

of an organometallic intermediate (an organolithium or Grignard reagent) with a trialkyl borate

ester, followed by acidic hydrolysis.[6] For (4-Butyrylphenyl)boronic acid, the logical starting

material is 1-(4-bromophenyl)butan-1-one.

The core of this synthesis is a halogen-metal exchange followed by electrophilic trapping of the

resulting aryl-metal species with the boron electrophile.

Key Mechanistic Considerations:

Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards

protic sources, including water. All glassware must be rigorously dried, and anhydrous

solvents must be used to prevent quenching the organometallic intermediate.

Low Temperature: The reaction is conducted at very low temperatures (typically -78 °C) to

prevent side reactions. The highly reactive aryllithium intermediate could potentially react

with the ketone moiety of another molecule if the temperature is not controlled.

Electrophilic Boron Source: Trialkyl borates, such as trimethyl borate or triisopropyl borate,

serve as the boron source. The boron atom is electrophilic and readily attacked by the

nucleophilic carbon of the aryllithium species.

Hydrolysis: The final step is an acidic workup, which hydrolyzes the boronate ester

intermediate to the desired boronic acid.
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Synthesis of (4-Butyrylphenyl)boronic acid

1-(4-Bromophenyl)butan-1-one
(Starting Material)

Halogen-Metal Exchange
(n-BuLi, THF, -78 °C)

Aryllithium Intermediate

Electrophilic Trapping
(B(OiPr)₃, -78 °C)

Boronate Ester Intermediate

Acidic Hydrolysis
(HCl)

(4-Butyrylphenyl)boronic acid
(Final Product)

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of (4-Butyrylphenyl)boronic acid.

Chemical Reactivity and Key Applications
The Suzuki-Miyaura Cross-Coupling Reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1289918?utm_src=pdf-body-img
https://www.benchchem.com/product/b1289918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The premier application of (4-Butyrylphenyl)boronic acid is the Suzuki-Miyaura cross-

coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for

constructing biaryl systems and is used extensively in pharmaceutical synthesis.[7][8]

The reaction involves three key steps in a catalytic cycle with a palladium(0) catalyst:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl

or vinyl halide (Ar-X).

Transmetalation: The organic group from the boronic acid is transferred to the palladium

center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the

boronic acid, forming a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium center couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The butyryl group remains intact under typical Suzuki conditions, making this reagent an

excellent choice for building complex molecules where the ketone can be modified later in the

synthetic sequence.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Ketone Moiety
The butyryl group offers a secondary point of diversification. It can undergo a variety of

classical ketone reactions, including:

Reduction to a secondary alcohol using reagents like sodium borohydride (NaBH₄).

Wittig reaction to form an alkene.

Reductive amination to form substituted amines.

Formation of hydrazones, oximes, or other derivatives.

This dual reactivity is highly valuable in constructing compound libraries for drug screening.

Experimental Protocols
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Protocol 1: Synthesis of (4-Butyrylphenyl)boronic acid
This protocol is a standard literature procedure for arylboronic acid synthesis, adapted for this

specific compound.[6]

Materials: 1-(4-bromophenyl)butan-1-one, anhydrous tetrahydrofuran (THF), n-butyllithium

(n-BuLi, 2.5 M in hexanes), triisopropyl borate (B(O-iPr)₃), 2 M hydrochloric acid (HCl), ethyl

acetate, brine.

Procedure:

Add 1-(4-bromophenyl)butan-1-one (1.0 eq) to an oven-dried, three-neck flask under an

argon atmosphere.

Dissolve in anhydrous THF (approx. 0.2 M concentration).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70

°C. Stir for 1 hour at -78 °C. The formation of the aryllithium is often indicated by a color

change.

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly

warm to room temperature and stir overnight.

Quench the reaction by slowly adding 2 M HCl at 0 °C until the pH is ~1-2. Stir vigorously

for 1 hour.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or

silica gel chromatography to yield the final product.
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Protocol 2: Characterization by ¹H NMR
A self-validating system requires rigorous characterization of the product.

Solvent: DMSO-d₆ or CDCl₃.

Expected ¹H NMR (300 MHz, DMSO-d₆) Spectral Features:

δ ~8.2 ppm (s, 2H): A broad singlet corresponding to the two -OH protons of the boronic

acid. This peak is exchangeable with D₂O.

δ ~7.9-8.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the butyryl group.

δ ~7.8-7.9 ppm (d, 2H): A doublet for the two aromatic protons ortho to the boronic acid

group.

δ ~3.0 ppm (t, 2H): A triplet for the -CH₂- group adjacent to the carbonyl.

δ ~1.6-1.7 ppm (sextet, 2H): A sextet for the internal -CH₂- group of the butyl chain.

δ ~0.9 ppm (t, 3H): A triplet for the terminal -CH₃ group.

Protocol 3: General Procedure for Suzuki-Miyaura
Coupling
This is a representative protocol that can be optimized for specific substrates.[9]

Materials: (4-Butyrylphenyl)boronic acid (1.2 eq), Aryl halide (e.g., 4-bromoanisole, 1.0

eq), Pd(PPh₃)₄ catalyst (3 mol%), Potassium Carbonate (K₂CO₃, 2.0 eq), 1,4-Dioxane,

Water.

Procedure:

To a Schlenk flask, add the aryl halide, (4-Butyrylphenyl)boronic acid, K₂CO₃, and

Pd(PPh₃)₄.

Evacuate and backfill the flask with argon three times.
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Add degassed solvents (e.g., a 4:1 mixture of dioxane:water).

Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring by TLC or

LC-MS.

After completion, cool to room temperature, dilute with ethyl acetate, and wash with water

and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

Purify the residue by silica gel chromatography to obtain the coupled product.

Stability, Handling, and Storage
Stability
Boronic acids are generally stable solids but are susceptible to two primary degradation

pathways:

Dehydration: Like many boronic acids, (4-Butyrylphenyl)boronic acid can undergo

reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1] This can

occur upon heating or prolonged storage and may affect reactivity. The presence of boroxine

is often observed in commercial samples.

Oxidative Instability: The carbon-boron bond is susceptible to oxidation, particularly in the

presence of reactive oxygen species.[10][11] While generally stable to air for handling, long-

term storage under an inert atmosphere is recommended.

Handling and Storage Recommendations
Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal

protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents and moisture. For long-term stability and to minimize boroxine formation, storage

under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is

ideal.
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Conclusion
(4-Butyrylphenyl)boronic acid stands out as a highly strategic and versatile intermediate in

organic synthesis. Its bifunctional nature provides chemists with the reliable C-C bond-forming

capability of the boronic acid while retaining a ketone handle for subsequent molecular

elaboration. This dual utility makes it an exceptionally powerful tool for building the complex

and diverse molecular scaffolds required in modern drug discovery and materials science. A

thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide,

enables researchers to fully harness its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1289918#physical-and-chemical-properties-of-4-
butyrylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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